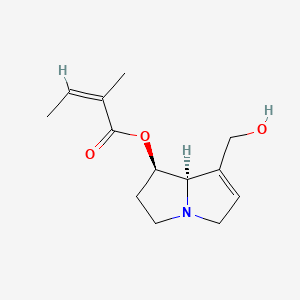

7-Angelylretronecine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGYPIIOOQNWBU-BTRLNGJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209043 | |

| Record name | 7-Angelylretronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6029-82-9 | |

| Record name | 7-Angelylretronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Angelylretronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ANGELYLRETRONECINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B793GX6WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Characterization Methodologies

Spectroscopic Identification

Spectroscopic techniques form the cornerstone of the molecular-level investigation of 7-Angelylretronecine, offering profound insights into its structural framework, constituent functional groups, and stereochemical nature.

Stereochemical Assignments via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the elucidation of stereochemistry in complex organic molecules such as this compound. While foundational ¹H and ¹³C NMR spectral data for this compound are documented, comprehensive stereochemical assignments necessitate the application of more sophisticated NMR experiments and comparative analysis with structurally related analogues. scispace.com

One investigation successfully utilized ¹H and ¹³C NMR for the identification of this compound within a mixture of other pyrrolizidine (B1209537) alkaloids. The definitive assignment of the compound's relative stereochemistry typically hinges on the detailed analysis of scalar coupling constants and Nuclear Overhauser Effect (NOE) data. For example, within the broader class of pyrrolizidine alkaloids, specific proton-proton spatial correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can effectively establish the proximity of hydrogen atoms, thereby defining the relative configuration at the chiral centers of the molecule.

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique employed to ascertain the absolute configuration of chiral molecules. mtoz-biolabs.comwikipedia.org This method relies on the measurement of the differential absorption of left- and right-circularly polarized light by a chiral analyte. mtoz-biolabs.comspectroscopyasia.com The resultant CD spectrum is exquisitely sensitive to the molecule's three-dimensional atomic arrangement and serves as a powerful tool for assigning the absolute stereochemistry. This is achieved through the comparison of the experimental spectrum with the spectra of compounds of known configuration or with spectra generated through theoretical calculations. mtoz-biolabs.comuit.no

Although a specific CD spectrum for this compound was not found in the reviewed literature, the absolute configurations of analogous pyrrolizidine alkaloids have been successfully determined using this methodology. The standard procedure involves recording the CD spectrum of the purified alkaloid and comparing it against established empirical rules or the spectral data of structurally similar compounds for which the absolute stereochemistry has been unequivocally established.

Infrared (IR) Spectrometry in Functional Group Analysis

Infrared (IR) spectroscopy is a robust analytical method used to identify the various functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at specific frequencies that correspond to the characteristic vibrational modes of chemical bonds. specac.com The acquisition of IR spectroscopic data for this compound has been reported, which provides key information on its constituent functional groups. scispace.com

Based on the known chemical structure of this compound, its IR spectrum is predicted to exhibit distinct absorption bands corresponding to its primary functional moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | ~3200–3550 (broad) |

| C=O (ester) | ~1735–1750 |

| C=C (alkene) | ~1640–1680 |

| C-O (ester, ether) | ~1000–1300 |

| C-H (alkane, alkene) | ~2850–3100 |

This table presents expected wavenumber ranges based on established IR correlation tables and the molecular structure of this compound. specac.comlibretexts.org

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation, purification, and quantification of this compound from its natural sources or synthetic reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and widely adopted technique for the rapid separation and qualitative assessment of chemical compounds. savemyexams.comsigmaaldrich.com In the analysis of pyrrolizidine alkaloids, including this compound, TLC serves as a valuable preliminary analytical tool. The separation mechanism is based on the differential partitioning of the analyte between a solid stationary phase, such as silica (B1680970) gel, and a liquid mobile phase. savemyexams.com

A representative TLC analysis of a plant extract suspected to contain this compound would typically proceed as follows:

Spotting: A concentrated aliquot of the sample extract is carefully applied to a TLC plate coated with a thin layer of silica gel. umass.edu

Development: The plate is then placed into a sealed developing chamber containing an appropriate solvent system (mobile phase). A commonly employed mobile phase for the separation of pyrrolizidine alkaloids is a mixture of chloroform, methanol, and an aqueous ammonia (B1221849) solution.

Visualization: Following the development stage, the plate is removed and dried. The separated compounds are subsequently visualized. As pyrrolizidine alkaloids are typically colorless, visualization is often accomplished by spraying the plate with a specific chromogenic agent, such as Dragendorff's reagent, which reacts to form colored spots. Alternatively, if the compounds possess UV-active chromophores, they can be visualized under a UV lamp. umass.edu

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. thermofisher.com When integrated with a mass spectrometer (GC-MS), it facilitates the unambiguous identification of the separated components based on their distinct mass spectra. researchgate.net

The analysis of this compound by GC-MS generally encompasses the following procedures:

Sample Preparation: The sample containing the alkaloid is first extracted. It may then require a derivatization step to enhance its volatility and thermal stability, making it amenable to GC analysis.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The retention time—the duration it takes for the compound to traverse the column—is a characteristic parameter used for preliminary identification.

MS Detection: As the individual components elute from the GC column, they are introduced into the mass spectrometer. Here, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to definitively identify the compound through comparison with a spectral library.

The detection of this compound in insect-derived samples has been successfully achieved using GC-MS. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a sophisticated and highly efficient separation technique that utilizes a liquid mobile phase and a solid stationary phase to resolve the components of a mixture. lcms.cz The coupling of HPLC with mass spectrometry (LC-MS) creates a powerful analytical platform for the separation, identification, and quantification of a broad spectrum of compounds, including non-volatile and thermally labile molecules like this compound. nih.gov

A typical LC-MS analysis of this compound would involve:

HPLC Separation: A solution of the sample is injected into the HPLC system. The separation is commonly performed on a reversed-phase column (e.g., C18) employing a mobile phase gradient. This gradient often consists of water and an organic solvent, such as acetonitrile (B52724) or methanol, frequently with additives like formic acid or ammonium (B1175870) formate (B1220265) to optimize peak shape and enhance ionization efficiency. chromatographyonline.com

MS Detection: The eluent from the HPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio, enabling the highly sensitive and selective detection and identification of this compound. nih.govchromatographyonline.com

The application of tandem mass spectrometry (LC-MS/MS) can provide an additional layer of selectivity and yield valuable structural information through the analysis of fragmentation patterns. chromatographyonline.com

An in-depth examination of this compound, a pyrrolizidine alkaloid, requires a focus on the sophisticated analytical methodologies employed for its identification and characterization. These techniques are crucial for distinguishing it from a complex mixture of similar compounds often found in natural sources.

Biosynthetic Pathways and Metabolic Transformations

Plant Biosynthesis of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by various plant species, notably within the families Asteraceae, Boraginaceae, and Fabaceae, as a defense mechanism against herbivores. nih.govmdpi.com The biosynthesis begins in the roots, where the initial products are often N-oxides, which serve as the transport and storage forms of these alkaloids. nih.govnih.gov

The biosynthesis of the pyrrolizidine nucleus, common to all PAs including 7-angelylretronecine, starts from basic amino acids that are converted into polyamines. nih.govwikipedia.org L-arginine and L-ornithine are the initial precursors that lead to the formation of putrescine. nih.gov

The first committed step in the PA biosynthetic pathway is the formation of homospermidine. nih.gov This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which is specific to this pathway. nih.govresearchgate.net HSS facilitates an NAD+-dependent reaction that transfers an aminobutyl group from spermidine (B129725) to a putrescine molecule, yielding homospermidine and releasing propane-1,3-diamine. genome.jpcdnsciencepub.com Studies have confirmed that both putrescine and spermidine are essential substrates for the enzymatic formation of homospermidine. nih.govgenome.jpresearchgate.net

| Precursor Compound | Role in Pathway |

| L-Arginine | Initial amino acid precursor for polyamines. nih.gov |

| L-Ornithine | Initial amino acid precursor for polyamines. nih.gov |

| Putrescine | A C4 diamine derived from arginine/ornithine; a direct substrate for HSS. rsc.orggla.ac.uk |

| Spermidine | A polyamine that donates an aminobutyl group in the HSS-catalyzed reaction. researchgate.netrsc.org |

Following its synthesis, homospermidine undergoes a series of transformations to form the bicyclic retronecine (B1221780) core. This process involves oxidation and cyclization steps.

Oxidation: Homospermidine is subjected to oxidative deamination, a reaction likely catalyzed by copper-containing diamine oxidases. This converts homospermidine into a dialdehyde (B1249045) intermediate, 4,4'-iminodibutanal. nih.govrsc.org

Cyclization and Reduction: The dialdehyde intermediate spontaneously cyclizes to form a pyrrolizidine-1-carbaldehyde. nih.gov This is then reduced, likely by an alcohol dehydrogenase, to yield 1-hydroxymethylpyrrolizidine, also known as trachelanthamidine. nih.govuni-kiel.de

Desaturation and Hydroxylation: The final steps to produce retronecine involve desaturation to create the 1,2-double bond and hydroxylation at the C-7 position. nih.govwikipedia.org While the exact enzymes for these steps are not fully characterized, this sequence transforms the saturated pyrrolizidine ring into the unsaturated retronecine base, which is a di-hydroxylated amino alcohol. nih.govmdpi.com

The "angelyl" portion of this compound is angelic acid, a C5 monocarboxylic necic acid. Unlike the common pathway for necine bases, different necic acids are synthesized via distinct routes, typically derived from branched-chain amino acids. nih.govpsu.edu

The biosynthesis of angelic acid starts from the amino acid L-isoleucine . nih.govmdpi-res.com The proposed pathway involves several steps:

Deamination: L-isoleucine is first deaminated.

Decarboxylation: The resulting keto-acid is decarboxylated to form 2-methylbutyric acid.

Activation and Dehydration: This acid is likely activated with coenzyme A (CoA) to form 2-methylbutyryl-CoA, which is then hydroxylated and subsequently dehydrated to yield tiglyl-CoA. nih.gov

Isomerization: Tiglyl-CoA can be isomerized to form angelyl-CoA, the activated form of angelic acid ready for esterification. mdpi-res.com

| Precursor Compound | Necic Acid Derived |

| L-Isoleucine | Angelic Acid, Tiglic Acid. nih.govmdpi-res.com |

| L-Valine | Trachelanthic Acid, Viridifloric Acid. nih.gov |

| L-Leucine | Monocrotalic Acid (partial). researchgate.net |

| L-Threonine | Acts as a precursor for L-isoleucine. nih.govpsu.edu |

The final step in the biosynthesis of this compound is the esterification of the retronecine base with angelic acid. Retronecine has two hydroxyl groups available for esterification, at the C-7 and C-9 positions. mdpi.comnih.gov The formation of this compound requires a specific, or regioselective, esterification at the C-7 hydroxyl group. researchgate.net

This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-dependent enzymes. nih.gov The enzyme facilitates the transfer of the angelyl group from the activated donor, angelyl-CoA, to the C-7 hydroxyl of the retronecine base. nih.gov This regioselectivity is critical, as esterification at different positions results in different PA compounds. For instance, esterification can occur at only the C-9 position, or at both C-7 and C-9 to form open-chain diesters or macrocyclic diesters. nih.govbiorxiv.org In the case of this compound, it is a monoester formed specifically at the C-7 position. researchgate.net

Necic Acid Biosynthesis from Amino Acid Precursors

Metabolic Routes and Biotransformation Mechanisms

Once synthesized, pyrrolizidine alkaloids like this compound can undergo further metabolic transformations within the plant.

A primary metabolic transformation for pyrrolizidine alkaloids is N-oxidation. The tertiary nitrogen atom of the retronecine base is oxidized to form a pyrrolizidine alkaloid N-oxide (PANO). nih.govnih.gov In fact, PAs are believed to be synthesized in the roots and primarily stored and transported throughout the plant in their N-oxide form. nih.govnih.gov This conversion increases the water solubility of the compounds, facilitating their movement via the xylem to other plant parts, such as the leaves and inflorescences. nih.govnih.gov

This N-oxidation is an enzymatic process, though the reverse reaction, the reduction of the N-oxide back to the tertiary base, can also occur spontaneously in the presence of reducing agents. arxiv.org The PANO form is often considered the primary product of the biosynthetic pathway. nih.gov Many PAs are detected in plants as a mixture of both the tertiary base and its corresponding N-oxide. nih.govarxiv.org

Hydrolytic Cleavage Mechanisms

The breakdown of this compound often involves hydrolytic cleavage. This process can be influenced by various factors within a biological system. The ester bond connecting the angelic acid moiety to the retronecine base at the C-7 position is susceptible to hydrolysis. This reaction results in the separation of the necine base, retronecine, and the necic acid, angelic acid.

Conversion to Pyrrolic Metabolites

A crucial step in the bioactivation of this compound, and PAs in general, is its conversion to reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids. mdpi.comresearchgate.net This metabolic activation is primarily carried out by cytochrome P450 monooxygenases in the liver. researchgate.net The process involves the dehydrogenation of the pyrrolizidine nucleus, leading to the formation of highly electrophilic pyrrolic esters.

These reactive metabolites are considered the primary agents responsible for the toxic effects associated with PAs. mdpi.comresearchgate.net They are capable of binding to cellular macromolecules such as DNA and proteins, forming adducts that can lead to cytotoxicity, genotoxicity, and carcinogenicity. mdpi.com Specifically, rat liver microsomes have been shown to convert this compound into dehydroretronecine. researchgate.net The formation of these pyrrolic derivatives is a key determinant of the toxic potential of the parent alkaloid. researchgate.net The rate of conversion to these pyrrolic metabolites can vary depending on the specific PA and the metabolic capacity of the organism. researchgate.net

Interspecies Metabolic Interactions

Insect-Mediated Alkaloid Synthesis and Modification

Certain insects have evolved the ability to not only sequester plant-derived pyrrolizidine alkaloids but also to modify them for their own purposes, such as defense and pheromone production. For instance, the arctiine moth Tyria jacobaeae can hydrolyze ingested plant PAs to the necine base retronecine and then re-esterify it with a necic acid produced by the insect itself. researchgate.net This leads to the formation of insect-specific alkaloids like callimorphine. researchgate.net

In another example, the moth Creatonotos transiens utilizes heliotrine, a PA with a different stereochemistry at the 7-position, as a precursor for its pheromone, hydroxydanaidal. researchgate.net The biosynthetic pathway involves an initial epimerization of the plant-derived alkaloid. researchgate.net While direct evidence for the modification of this compound by insects is not detailed in the provided search results, the documented examples with structurally related PAs highlight the capacity of insects to act as metabolic processors of these plant compounds. This insect-mediated synthesis and modification underscores a complex interspecies chemical interaction centered around plant alkaloids.

Plant-Derived Alkaloid Transfer and Accumulation in Ecological Systems

The transfer of plant-derived alkaloids, including this compound, through ecological systems is a well-documented phenomenon. These compounds are produced by various plant species, notably within the families Asteraceae, Boraginaceae, and Fabaceae, as a defense mechanism against herbivores. mdpi.com this compound itself has been identified in plants such as Alkanna tinctoria. inchem.org

These alkaloids can enter the food chain when herbivores consume the plants. The energy and matter from the plants, including the stored chemical energy in the form of alkaloids, are then transferred to primary consumers. byjus.comyoutube.com This transfer continues up the trophic levels to secondary and tertiary consumers. byjus.com Furthermore, PAs can find their way into other products within the ecosystem. For example, PAs and their N-oxides have been detected in honey produced by stingless bees that forage on PA-containing plants like Ageratum conyzoides. mdpi.com This demonstrates a pathway for the accumulation of these plant-derived compounds in ecological products that may be consumed by other organisms, including humans. The flow of these alkaloids through the food web highlights the interconnectedness of organisms within an ecosystem and the widespread distribution of plant secondary metabolites. byjus.comyoutube.com

Chemical Synthesis Approaches

Total Synthesis of the Retronecine (B1221780) Necine Base

Retronecine is the most prevalent necine base found in the toxic pyrrolizidine (B1209537) alkaloids and is characterized by a 1,2-unsaturated necine ring with hydroxyl groups at the C-7 and C-9 positions. drugfuture.comunigoa.ac.inresearchgate.net Its synthesis has been a subject of considerable interest, leading to the development of numerous distinct routes.

The first total synthesis of (+)-retronecine was accomplished by Geissman and Waiss in 1962. drugfuture.comacs.org This landmark achievement provided a crucial pathway to access the natural (+) form of the base, which was necessary for biosynthetic studies of Senecio alkaloids. acs.org Over the years, more streamlined and efficient methods have been reported. A notable example is a convenient five-step synthesis of (±)-retronecine, the racemic form of the base, from ethyl 2,3,5,6-tetrahydro-lH-pyrrolizine-7-carboxylate. oup.comoup.com This approach involved γ-hydroxylation of the enolate generated from the starting unsaturated ester as the key step. oup.com

Various other synthetic strategies have been explored, reflecting the evolution of synthetic organic chemistry. These include methods based on the use of functionalized nitrones, sulfenocycloamination, and imidate methylide cycloaddition to construct the characteristic azabicyclic frame. unigoa.ac.in

| Reported By | Key Feature/Strategy | Target Form | Reference |

|---|---|---|---|

| T. A. Geissman & A. C. Waiss (1962) | First total synthesis | (+)-Retronecine | drugfuture.comacs.org |

| H. Niwa et al. (1983) | Convenient 5-step synthesis via γ-hydroxylation of an unsaturated ester | (±)-Retronecine | oup.comoup.com |

| E. Vedejs & G. R. Martinez (1980) | Stereospecific synthesis | (+)-Retronecine | drugfuture.com |

| Various | Approaches using functionalized nitrones, sulfenocycloamination, imidate methylide cycloaddition | (±)- and (+)-Retronecine | unigoa.ac.in |

Stereoselective Synthesis of 7-Angelylretronecine and its Stereoisomers

Stereoselective synthesis is a critical discipline in organic chemistry that focuses on controlling the three-dimensional arrangement of atoms to selectively form a specific stereoisomer. ijfans.orgnumberanalytics.com This control is paramount in synthesizing complex molecules like this compound, where biological activity is intimately linked to its specific stereochemistry.

The synthesis of this compound is fundamentally a stereoselective process that involves two key stages:

Stereospecific Synthesis of the Necine Base: The process begins with the synthesis of the correct enantiomer of the necine base, which for this compound is (+)-retronecine. Stereospecific syntheses that yield this specific isomer have been successfully developed. drugfuture.com

Stereoselective Esterification: The subsequent step involves the esterification of the C-7 hydroxyl group with angelic acid. This reaction must proceed with retention or predictable inversion of configuration at the C-7 position to yield the desired product.

The synthesis of stereoisomers of this compound is achieved by systematically varying the stereochemistry of the constituent parts. For example, using heliotridine (B129409), which is the C-7 epimer of retronecine, as the starting necine base would lead to the synthesis of a different stereoisomer. acs.orgnih.gov Similarly, using tiglic acid, the geometric isomer of angelic acid, would also result in a different final product. The ability to stereoselectively synthesize these isomers is crucial for structure-activity relationship studies.

| Component | For this compound | For Stereoisomers | Reference |

|---|---|---|---|

| Necine Base | (+)-Retronecine | Heliotridine (C-7 epimer), (-)-Retronecine, etc. | acs.orgnih.gov |

| Necic Acid | Angelic Acid (Z-isomer) | Tiglic Acid (E-isomer) | - |

| Esterification Position | C-7 Hydroxyl | C-9 Hydroxyl (e.g., for 9-Angelylretronecine) | researchgate.net |

Semi-synthetic Derivatization Strategies of Pyrrolizidine Alkaloid Scaffolds

Semi-synthesis is a powerful strategy that utilizes complex chemical scaffolds isolated from natural sources as starting materials for the creation of novel derivatives. nih.gov This approach leverages the chemical complexity provided by nature to access new compounds that would be challenging to create through total synthesis. For pyrrolizidine alkaloids, semi-synthesis has been widely employed to explore structure-activity relationships and develop compounds with novel biological profiles. nih.gov

Researchers have successfully converted naturally occurring pyrrolizidine alkaloids into new structures through various synthetic modifications. nih.gov For example, diesters of retronecine have been prepared for toxicological evaluations. rsc.org Another significant area of investigation has been the preparation of N-oxide derivatives of retronecine and heliotridine esters, which were synthesized and evaluated for potential antitumor activity. nih.gov These efforts have led to the development of over 120 semi-synthetic PA compounds that have been screened for a wide array of pharmacological activities, including hypotensive, local anesthetic, and neuromuscular blocking effects. nih.gov

| Parent Alkaloid | Modification | Resulting Derivative Type | Purpose of Study | Reference |

|---|---|---|---|---|

| Retronecine | Esterification with various acids | Diesters (e.g., VII–XXIII) | Toxicological studies | rsc.org |

| Heliotridine | Esterification followed by N-oxidation | Ester N-oxides | Antitumor activity screening | nih.gov |

| Indicine, Monocrotaline, Retrorsine | Acylation | Acyl derivatives | Toxicological studies | rsc.org |

| Retronecine | Replacement of hydroxyl with amino group | Retronamine (amino-analogue) | Provide route to amide analogues | rsc.org |

Regioselective Esterification Methodologies for C-7 and C-9 Positions

A central challenge in the synthesis of monoesters of retronecine, such as this compound, is achieving regioselectivity. Retronecine possesses two hydroxyl groups available for esterification: a secondary allylic alcohol at the C-7 position and a primary allylic alcohol at the C-9 position. unigoa.ac.inresearchgate.net The relative reactivity of these two positions can be manipulated to direct the esterification to the desired site.

The C-9 hydroxyl group, being primary, is generally more sterically accessible and reactive than the secondary C-7 hydroxyl. However, the allylic nature of both groups influences their reactivity in complex ways. Research has shown that the regioselectivity of esterification is highly dependent on the reaction conditions and the structure of the acylating agent. nih.gov In studies involving the synthesis of heliotridine esters, the stereochemistry of the necic acid itself was found to significantly influence the site selectivity of the esterification reaction between the C-7 and C-9 positions. nih.gov

Furthermore, steric hindrance around the C-7 position can be a determining factor. researchgate.net In some cases, reactions with nucleophiles have been shown to proceed with higher yields at the C-7 position compared to the C-9 position, suggesting that electronic effects can sometimes override steric factors. acs.org The ability to control this regioselectivity is essential for the unambiguous synthesis of specific monoesters like this compound or its C-9 isomer, 9-Angelylretronecine.

| Factor | Influence on C-7 vs. C-9 Selectivity | Example/Observation | Reference |

|---|---|---|---|

| Steric Hindrance | The C-9 primary alcohol is generally less hindered than the C-7 secondary alcohol. | DNA has been found to preferentially bind at the C-9 position, suggesting greater accessibility. | researchgate.net |

| Reagent Structure | The stereochemistry of the necic acid can direct the esterification to either C-7 or C-9. | In the heliotridine series, the acid's configuration had a pronounced effect on site selectivity. | nih.gov |

| Reaction Conditions | Choice of solvent, catalyst, and temperature can modulate the relative reactivity of the two hydroxyl groups. | General principle in organic synthesis. | - |

| Electronic Effects | The allylic nature of both alcohols can lead to unexpected reactivity patterns. | Some reactions with nucleophiles show higher yields at the C-7 position. | acs.org |

Occurrence and Ecological Distribution

Distribution Across Plant Families and Genera as a Natural Product

The occurrence of 7-Angelylretronecine has been documented in several plant families, most notably Asteraceae, Boraginaceae, and Fabaceae.

The Asteraceae family, one of the largest families of flowering plants, includes several species that produce this compound. Notable examples include:

Senecio species: Various members of the Senecio genus are known to contain a range of pyrrolizidine (B1209537) alkaloids, including this compound.

Ageratum conyzoides : Also known as billygoat-weed or tropic ageratum, this common pantropical weed is a known source of this compound. efloras.orgnativeplanttrust.orgresearchgate.net

Tussilago farfara (Coltsfoot): This medicinal plant contains toxic pyrrolizidine alkaloids, and while senecionine (B1681732) and senkirkine (B1680947) are often highlighted, the broader class of alkaloids to which this compound belongs is characteristic of this species. wikipedia.orgefloras.org

Table 1: Presence of this compound in Select Asteraceae Species

| Species | Common Name | Notes |

|---|---|---|

| Senecio spp. | Ragworts, Groundsels | Genus known for a diversity of pyrrolizidine alkaloids. |

| Ageratum conyzoides | Billygoat-weed | Widespread tropical weed. efloras.orgnativeplanttrust.orgresearchgate.net |

| Tussilago farfara | Coltsfoot | Contains various toxic pyrrolizidine alkaloids. wikipedia.orgefloras.org |

The Boraginaceae, or borage family, is another significant source of pyrrolizidine alkaloids, with this compound being identified in several of its genera.

Echium species: Plants within this genus, such as Echium plantagineum and Echium glomeratum, have been found to contain this compound. researchgate.net In a study of Echium plantagenium, this compound was one of twelve pyrrolizidine alkaloids isolated.

Cynoglossum officinale (Hound's Tongue): This biennial herb is known to produce various pyrrolizidine alkaloids. While specific mention of this compound can be limited in some literature, the alkaloid profile of the genus is consistent with its potential presence. archive.org

Hackelia floribunda (Showy Stickseed): Research on this species has led to the isolation and identification of this compound among other pyrrolizidine alkaloids.

Table 2: Presence of this compound in Select Boraginaceae Species

| Species | Common Name | Research Findings |

|---|---|---|

| Echium plantagineum | Patterson's Curse | Isolated as one of twelve pyrrolizidine alkaloids in a study. |

| Echium glomeratum | - | Confirmed to contain this compound. researchgate.net |

| Cynoglossum officinale | Hound's Tongue | Genus known for pyrrolizidine alkaloids. archive.org |

| Hackelia floribunda | Showy Stickseed | This compound has been isolated from this species. |

Within the Fabaceae (legume) family, the genus Crotalaria is a well-documented producer of pyrrolizidine alkaloids.

Crotalaria species (Rattlepods): Numerous species within this genus synthesize a variety of pyrrolizidine alkaloids. researchgate.netpensoft.netresearchgate.netbiotaxa.orgdbca.wa.gov.au Studies have identified this compound as one of the alkaloids present in certain Crotalaria species. researchgate.net

Boraginaceae (e.g., Echium species, Cynoglossum officinale, Hackelia floribunda)

Intraspecific Variation in Alkaloid Profiles within Plant Populations

The concentration and composition of pyrrolizidine alkaloids, including this compound, can vary significantly not only between different species but also within populations of the same species. nih.govpreslia.czcaughlinlab.comnih.gov This intraspecific variation can be influenced by a range of factors:

Genetic Factors: Genetic differences among individual plants or populations can lead to variations in the enzymatic pathways responsible for alkaloid synthesis. nih.gov

Environmental Conditions: Soil composition, climate, and geographic location can affect the production of secondary metabolites like this compound.

Developmental Stage: The age of the plant and the specific plant part (e.g., leaves, roots, seeds) can exhibit different alkaloid profiles.

Herbivore Pressure: The presence and intensity of herbivory can induce changes in the production of defensive alkaloids.

For instance, studies on Senecio species have revealed considerable variation in the types and amounts of pyrrolizidine alkaloids among different populations, which can have implications for their ecological interactions. core.ac.uk

Ecological Roles within Plant Defense Systems Against Herbivory

Pyrrolizidine alkaloids, including this compound, play a crucial role in the chemical defense mechanisms of plants against herbivores. nih.govwikipedia.orgfrontiersin.orgresearchgate.netnih.gov These compounds can act as:

Deterrents: The bitter taste and toxicity of these alkaloids can discourage feeding by generalist herbivores.

Toxins: Ingestion of plants containing these alkaloids can be toxic to many insects and vertebrates, affecting their growth, development, and survival.

However, some specialist herbivores have evolved mechanisms to overcome these defenses. For example, the larvae of the cinnabar moth (Tyria jacobaeae) can sequester pyrrolizidine alkaloids from their host plant, ragwort (Senecio jacobaea), and use them for their own defense against predators.

Transmission and Accumulation Pathways in Environmental Matrices

The presence of this compound is not confined to the plants that produce it. The compound can be transmitted and accumulate in other environmental matrices, with honey being a notable example.

Honey: When bees forage on the nectar of plants containing pyrrolizidine alkaloids, such as species of Echium or Senecio, these compounds can be transferred to honey. researchgate.net The concentration of this compound and other related alkaloids in honey depends on the floral sources available to the bees. This has been a subject of food safety interest, as contaminated honey can be a source of human exposure to these alkaloids.

Advances in Pyrrolizidine Alkaloid Research Methodologies

Development of Comprehensive Spectroscopic and Chromatographic Databases for Structural Characterization

The accurate identification of pyrrolizidine (B1209537) alkaloids heavily relies on the comparison of analytical data with established reference standards. To this end, comprehensive databases compiling spectroscopic and chromatographic information have become indispensable tools for researchers. These databases facilitate the structural elucidation of known and novel PAs, including 7-Angelylretronecine.

A significant effort in this area has been the compilation of computerized databases of physical data for PAs, which aids in identifying new alkaloids and analyzing trends in nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. core.ac.uk For instance, the position of the ester group in angelylretronecine isomers can be determined by the base ion in mass spectra; this compound typically shows a base peak at m/z 80, whereas 9-angelylretronecine has a base peak at m/z 93. up.ac.za

Gas chromatography-mass spectrometry (GC-MS) has historically been a valuable technique for both identifying and quantifying PAs. inchem.org The development of extensive GC-MS libraries allows for the comparison of fragmentation patterns, aiding in the identification of compounds like this compound. researchgate.net Furthermore, combining fragmentation patterns with retention behavior is crucial for distinguishing between the many existing geometric isomers whose spectra can be nearly identical. up.ac.za

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) has emerged as a primary tool for PA analysis due to its sensitivity and ability to handle complex matrices. eurofinsus.commdpi.com The development of tandem LC-MS/MS has been particularly impactful, providing detailed spectral information dependent on ionization conditions. up.ac.za Efforts are ongoing to establish standardized criteria for generating collision-induced dissociation (CID) spectra to create searchable libraries, which would overcome the current limitation of requiring authenticated reference materials for identification. up.ac.za

Table 1: Key Spectroscopic and Chromatographic Data for this compound and Related Compounds

| Compound | Analytical Technique | Key Findings | Reference |

| This compound | Mass Spectrometry (MS) | Base peak at m/z 80, distinguishing it from the 9-substituted isomer. | up.ac.za |

| 9-Angelylretronecine | Mass Spectrometry (MS) | Base peak at m/z 93. | up.ac.za |

| Retronecine-type PAs | Tandem LC-MS/MS (ESI+) | Produce characteristic fragments at m/z 138 and 120. | up.ac.za |

| Unsaturated PAs | Mass Spectrometry (MS) | Show a peak at m/z 120. | up.ac.za |

Application of "Omics" Techniques (e.g., metabolomics, transcriptomics) for Pathway Elucidation

"Omics" technologies, such as metabolomics and transcriptomics, have revolutionized the study of biological systems by providing a comprehensive view of molecular changes. acs.org In the context of pyrrolizidine alkaloids, these techniques are powerful tools for understanding their toxicological pathways and mechanisms of action. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, combined with transcriptomics, which analyzes gene expression, offers a systems biology approach to toxicology research. acs.orgnih.gov For example, a combined metabolomic and genomic analysis of rats exposed to the PA senecionine (B1681732) revealed significant alterations in bile acid homeostasis. acs.orgnih.gov This "cross-omics" approach provides a more complete picture of the toxic effects of PAs. acs.org

While specific studies focusing solely on the metabolomic or transcriptomic effects of this compound are not widely available, research on structurally similar PAs provides valuable insights. Studies on various PAs have shown that they can induce changes in gene expression related to cell-cycle regulation, DNA damage response, and inflammation in different organs. nih.gov The integration of transcriptomics and metabolomics data allows researchers to connect changes in gene expression with alterations in metabolic pathways, providing a clearer understanding of the toxicological mechanisms. nih.govmpg.de

Databases such as the Small Molecule Pathway Database (SMPDB) are instrumental in this process, offering detailed diagrams of metabolic pathways and supporting pathway elucidation in metabolomics and transcriptomics research. smpdb.ca These resources help researchers to map the observed changes in metabolites and gene expression to specific biological pathways. smpdb.ca

Novel Chromatographic and Spectrometric Coupling Techniques

The continuous development of hyphenated analytical techniques, which couple chromatographic separation methods with spectrometric detection, has significantly enhanced the ability to analyze complex mixtures of pyrrolizidine alkaloids. arxiv.orge3s-conferences.org These advanced methods offer improved sensitivity, selectivity, and structural information.

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a state-of-the-art method for the detection and quantification of PAs in various matrices. mdpi.commdpi.com This technique provides high separation efficiency and sensitive detection, enabling the analysis of trace levels of PAs. mdpi.com The use of precursor ion scan (PIS) acquisition in conjunction with multiple reaction monitoring (MRM) can specifically detect characteristic product ions for different types of PAs, such as retronecine-type and otonecine-type. arxiv.org

Another promising development is the coupling of chromatography with surface-enhanced Raman spectroscopy (SERS). frontiersin.org This combination leverages the high separation efficiency of chromatography and the high sensitivity of SERS detection, allowing for the simultaneous quantification of multiple analytes. frontiersin.org While still an emerging area for PA analysis, it holds potential for future applications.

Hydrophilic interaction liquid chromatography (HILIC) is another chromatographic technique that has been successfully coupled with mass spectrometry for the analysis of polar compounds. mdpi.com This approach offers an alternative to the more common reversed-phase liquid chromatography and can be advantageous for separating certain types of PAs. mdpi.comroutledge.com

The coupling of HPLC with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) is another powerful tool for the structural elucidation of compounds in complex mixtures. routledge.comresearchgate.net This technique is particularly useful for identifying unknown compounds and for the structural characterization of substances present at low concentrations. routledge.com

Table 2: Advanced Hyphenated Techniques for Pyrrolizidine Alkaloid Analysis

| Technique | Description | Advantages for PA Analysis |

| UHPLC-MS/MS | Couples ultra-high-performance liquid chromatography with tandem mass spectrometry. | High sensitivity, high separation efficiency, suitable for trace-level analysis. mdpi.commdpi.com |

| LC-SERS | Combines liquid chromatography with surface-enhanced Raman spectroscopy. | High sensitivity and structural information for simultaneous quantification. frontiersin.org |

| HILIC-MS/MS | Uses hydrophilic interaction liquid chromatography with tandem mass spectrometry. | Effective for separating polar compounds, orthogonal to reversed-phase LC. mdpi.com |

| LC-NMR | Integrates liquid chromatography with nuclear magnetic resonance spectroscopy. | Powerful for structural elucidation of unknown compounds in complex mixtures. routledge.comresearchgate.net |

Strategies for Reference Material Generation and Authentication

A major challenge in pyrrolizidine alkaloid research is the availability of authenticated reference materials. up.ac.za These are crucial for the accurate identification and quantification of PAs in various samples. Given that only a limited number of PA standards are commercially available, strategies for their generation and authentication are of high importance. up.ac.zalgcstandards.com

One approach to obtaining reference materials is through isolation from natural sources. nih.gov Plant species known to produce specific PAs can be cultivated and the target compounds extracted and purified. nih.gov For example, a study on Senecio chrysocoma and Senecio paniculatus led to the isolation and identification of several PAs, including 7-angelylplatynecine, a related compound to this compound. core.ac.uk

Chemical synthesis is another important strategy for generating reference materials, especially for rare or difficult-to-isolate PAs. Stereospecific synthesis can be employed to produce a specific isomer of a compound, which is essential for confirming the absolute stereochemistry of a naturally occurring alkaloid. core.ac.uk For instance, the synthesis of 7β-angelyl-l-methylene-8α-pyrrolizidine was undertaken to confirm the structure of a novel PA. core.ac.uk

The authentication of reference materials involves rigorous structural characterization using a combination of analytical techniques, primarily NMR and MS. core.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a molecule. nih.gov For chiral compounds, the use of chiral differentiating chromatographic and spectroscopic techniques is necessary to confirm the stereochemistry. core.ac.uk

Furthermore, the development of isotopically labeled internal standards is crucial for accurate quantification in complex matrices using methods like LC-MS/MS. researchgate.net These standards, which have a similar chemical structure to the analyte but a different mass, help to correct for variations in sample preparation and instrument response. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying 7-Angelylretronecine in plant extracts?

- Methodology : Use hyphenated spectroscopic techniques (e.g., LC-MS/MS or GC-MS) with retention time matching and fragmentation pattern analysis against reference standards. Validate specificity via spiked recovery experiments in representative matrices .

- Experimental Design : Include negative controls (extracts from plants lacking retronecine esters) and cross-validate with NMR for structural confirmation, ensuring adherence to ICH guidelines for compound identification .

Q. How can researchers optimize the synthesis of this compound for reproducible yields?

- Methodology : Employ retronecine esterification under controlled acyl migration conditions. Monitor reaction progress via TLC and optimize parameters (temperature, solvent polarity, catalyst) using a factorial design approach to minimize byproduct formation .

- Data Interpretation : Compare yields across trials using ANOVA, with post-hoc tests to identify significant variables. Report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicity profiles of this compound across studies?

- Methodology : Conduct a systematic review using PRISMA guidelines to assess experimental variables (e.g., dosage forms, model organisms). Apply meta-regression to isolate confounding factors (e.g., metabolic activation pathways in hepatocytes vs. non-hepatic cell lines) .

- Critical Analysis : Evaluate study biases using tools like ROBINS-I. Replicate conflicting experiments under standardized conditions (e.g., ISO-certified cell lines, fixed exposure durations) .

Q. What experimental strategies validate the stability of this compound under physiological pH and temperature?

- Methodology : Perform accelerated stability testing (ICH Q1A) with HPLC-UV monitoring. Use Arrhenius equation modeling to predict degradation kinetics. Compare hydrolytic pathways (e.g., ester cleavage vs. retro-Michael reactions) via deuterated solvent isotope effects .

- Data Integration : Correlate in vitro stability data with in vivo pharmacokinetic profiles (e.g., plasma half-life in rodent models) to assess clinical relevance .

Q. How to design a study investigating this compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use recombinant CYP isoforms in microsomal incubations with NADPH cofactor. Quantify metabolite formation via UPLC-QTOF and apply inhibition screening (e.g., chemical inhibitors or antibody-based assays) .

- Statistical Rigor : Normalize activity data to protein content and control for batch variability using mixed-effects models. Report effect sizes with 95% CIs .

Data Reporting and Ethical Considerations

Q. What criteria ensure the validity of this compound’s bioactivity data in peer-reviewed publications?

- Guidelines : Adhere to MIAME (for genomics) or MIAPE (for proteomics) standards. Disclose raw data (e.g., chromatograms, spectra) in supplementary materials. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research objectives .

- Ethical Compliance : Obtain REB approval for in vivo studies, detailing animal welfare protocols (e.g., 3Rs principles) and human tissue sourcing (if applicable) .

Q. How to address discrepancies between computational predictions and experimental results for this compound’s receptor binding?

- Methodology : Re-evaluate docking parameters (e.g., force fields, solvation models) against crystallographic data. Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities empirically .

- Transparency : Publish negative results in repositories like Zenodo to reduce publication bias .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.